molecular formula C18H14N4O5 B2915450 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286717-30-3

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2915450
CAS No.: 1286717-30-3
M. Wt: 366.333
InChI Key: MOWOJFPVONSHEO-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O5 and its molecular weight is 366.333. The purity is usually 95%.
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Biological Activity

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial effects based on diverse sources.

Structural Overview

The compound features a complex structure that includes:

  • Benzoxazole moiety : Known for its role in various biological activities.
  • Oxadiazole ring : Contributes to the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The most notable findings include:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was tested against leukemia and lymphoma cell lines using the Sulforhodamine B (SRB) assay , which quantifies cell viability and proliferation. Results indicated a strong inhibitory effect on cell growth, with a dose-dependent response observed in both cancer types .
    • In a separate study, the compound showed efficacy against lung cancer cell lines, further supporting its potential as an anticancer agent .
  • Mechanism of Action :
    • The anticancer activity is believed to be linked to the inhibition of specific cellular pathways that promote proliferation and survival of cancer cells. The presence of the oxadiazole and benzoxazole rings may play critical roles in modulating these pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Bactericidal Effects :
    • Preliminary tests indicate that the compound demonstrates bactericidal activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Its effectiveness was particularly noted against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) :
    • The MIC values for the compound were determined through standard microbiological assays, showcasing its potential as a novel antimicrobial agent. These findings are critical for further development into therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on leukemia and lymphoma cell lines via SRB assay.
Antimicrobial ActivityExhibited bactericidal effects against MRSA and E. coli with promising MIC values.
Mechanism ExplorationSuggested modulation of key cellular pathways involved in cancer cell survival and proliferation.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-15(10-22-13-8-4-5-9-14(13)26-18(22)24)19-17-21-20-16(27-17)11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWOJFPVONSHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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